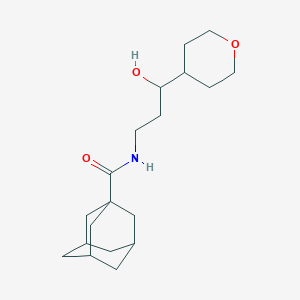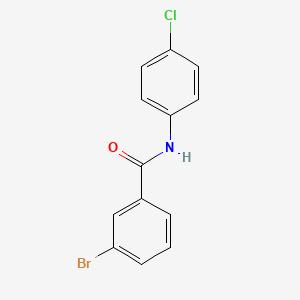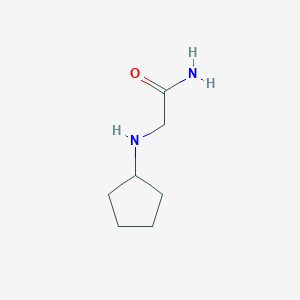![molecular formula C12H10ClNO3S B2640950 2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 876866-75-0](/img/structure/B2640950.png)
2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 283.74 and its IUPAC name is {2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid . It is stored at a temperature of 4°C and has a purity of 95%. It is usually in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10ClNO3S . The InChI code is 1S/C12H10ClNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 283.73 . It is stored at a temperature of 4°C . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Characterization
One study detailed the synthesis, crystal structure, and spectroscopic characterization of a closely related compound, highlighting the formation of specific molecular interactions and the importance of these characteristics in understanding the chemical behavior of thiazole-containing compounds (Aydin et al., 2010). The work emphasizes the significance of intermolecular hydrogen bonds and the crystal structure's stability, providing insights into the material's potential applications in various fields.
Photo-Degradation Studies
Another research effort explored the photo-degradation behavior of thiazole-containing compounds, revealing how specific substituents influence their susceptibility to degradation under light exposure (Wu et al., 2007). This study is crucial for understanding the stability and longevity of these compounds in pharmaceuticals and materials science.
Biological Receptor Interaction
Research into the interaction of structurally related molecules with biological receptors has shown how variations in chemical structure affect binding and activity at the receptor level. For example, the antagonist and agonist properties of certain compounds towards the CCK(1) receptor were elucidated, providing a foundation for the development of targeted therapies (Gouldson et al., 2000).
Electrophilic Aromatic Reactivities
The electrophilic aromatic reactivities of thiazole and its derivatives have been investigated to understand their chemical behavior better, highlighting their polarizability and the effect of hydrogen bonding on reactivity (August et al., 1986). This research has implications for synthetic chemistry and the design of new molecules with desired reactivities.
Safety and Hazards
The safety information available indicates that “2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid” has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBMODYRFZOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)
![tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2640874.png)



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2640883.png)


![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2640888.png)
